molecular formula C12H15BrN4 B3199422 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine CAS No. 1016850-95-5

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine

Cat. No.: B3199422
CAS No.: 1016850-95-5
M. Wt: 295.18 g/mol
InChI Key: YIEXKHZJWQYUOY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine .


Synthesis Analysis

The synthesis of this compound involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Further molecular docking studies may provide more insights into its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include iodization, protection of NH by PMB-Cl, and reaction of meta-aminobenzoic acid with morpholine .

Scientific Research Applications

Kinase Inhibition

4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine is part of the broader class of pyrazolo[3,4-b]pyridine compounds, which have shown significant versatility in kinase inhibition due to their ability to interact with kinases via multiple binding modes. These compounds, including the mentioned scaffold, typically bind to the hinge region of the kinase, demonstrating the capability for significant potency and selectivity in kinase inhibitor design. This has led to their inclusion in many patents and research articles for a variety of kinase targets (Wenglowsky, 2013).

Heterocyclic Chemistry and Medicinal Applications

The heterocyclic nature of compounds like this compound enables a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Their structure-activity relationship (SAR) is of significant interest, providing a foundation for developing drug-like candidates for various disease targets. This highlights the critical role of heterocyclic compounds in drug discovery, underscoring the potential for further exploration and development of new therapeutic agents (Cherukupalli et al., 2017).

Organic Synthesis and Dye Applications

The reactivity of certain derivatives makes them valuable building blocks for synthesizing heterocyclic compounds and dyes, showcasing their utility beyond pharmaceutical applications. This unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes, indicating a promising area for innovative transformations and applications in organic chemistry (Gomaa & Ali, 2020).

Catalysis and Chemical Synthesis

The pyranopyrimidine core, closely related to pyrazolo[3,4-b]pyridines, has extensive applications in medicinal and pharmaceutical industries, with recent investigations into the synthesis of such scaffolds using diverse catalysts. This emphasizes the role of these compounds in advancing synthetic methodologies, potentially leading to the development of novel lead molecules (Parmar, Vala, & Patel, 2023).

Biological Significance and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[3,4-b]pyridines, have demonstrated significant biological importance, especially in drug development. These compounds have been used in metal complexes formation, catalysts design, and possess anticancer, antibacterial, and anti-inflammatory activities, further underscoring the therapeutic potential of these heterocyclic compounds (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound “4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine” are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . The compound’s interaction with TRKs results in the inhibition of the intramembrane kinase domain’s continuous activation .

Biochemical Pathways

Once TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s action on TRKs inhibits these pathways, thereby affecting cell proliferation and differentiation .

Pharmacokinetics

The compound “this compound” has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The compound’s action results in the inhibition of TRKA, leading to the suppression of cell proliferation . For instance, it has been found to inhibit the proliferation of the Km-12 cell line . It also shows selectivity for the MCF-7 cell line and HUVEC cell line .

Future Directions

The compound showed acceptable activity in inhibiting TRKA and has potential for further exploration . Future research could focus on further optimizing its synthesis, studying its detailed mechanism of action, and evaluating its potential therapeutic applications.

Properties

IUPAC Name

5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4/c1-16-4-2-11(3-5-16)17-12-9(7-15-17)6-10(13)8-14-12/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEXKHZJWQYUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C3=NC=C(C=C3C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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